molecular formula C8H12O4 B3048519 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 17216-65-8

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B3048519
CAS No.: 17216-65-8
M. Wt: 172.18 g/mol
InChI Key: WQKUXPKKSOULRP-UHFFFAOYSA-N
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Description

5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione: is an organic compound with the molecular formula C8H12O4. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its high acidity and stability. This compound features a heterocyclic core with four carbon atoms and two oxygen atoms, forming a dioxane ring structure. It is a crystalline solid, sparingly soluble in water, and decomposes upon heating.

Mechanism of Action

Target of Action

It’s structurally similar to meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione , which is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity .

Mode of Action

For instance, Meldrum’s acid is known to accelerate Knoevenagel condensation reactions between aldehydes in ionic liquids .

Pharmacokinetics

Its solubility in dioxane suggests that it might have some degree of bioavailability.

Action Environment

The action of 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione could potentially be influenced by various environmental factors. For instance, its solubility in dioxane suggests that its action might be influenced by the solvent environment. Furthermore, its stability might be affected by factors such as temperature and pH.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of active methylene groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, oxalic acid.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted dioxane derivatives.

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific ethyl substitution, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in specialized synthetic applications .

Properties

IUPAC Name

5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-5-6(9)11-8(2,3)12-7(5)10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKUXPKKSOULRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)OC(OC1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396007
Record name 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17216-65-8
Record name 5-ethyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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